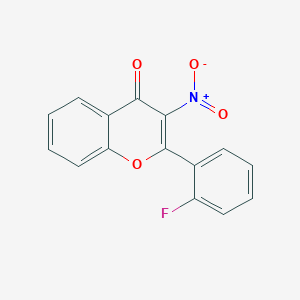
2-(2-Fluorophenyl)-3-nitrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Fluorophenyl)-3-nitrochromen-4-one, also known as this compound, is a useful research compound. Its molecular formula is C15H8FNO4 and its molecular weight is 285.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The chromone scaffold, including derivatives like 2-(2-Fluorophenyl)-3-nitrochromen-4-one, has been investigated for its potential as anticancer agents. Studies have shown that chromone derivatives can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, a study on substituted chromones indicated that certain analogs exhibited significant cytotoxicity against human cancer cells, suggesting their potential as lead compounds in cancer therapy .
Anti-inflammatory Properties
Recent research has identified chromone derivatives as selective inhibitors of bromodomain-containing protein 4 (BRD4), which plays a crucial role in inflammatory diseases. The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. In vitro studies demonstrated that specific chromone derivatives could significantly reduce the expression of inflammatory genes, indicating their therapeutic potential in treating conditions like chronic obstructive pulmonary disease (COPD) .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on sirtuin enzymes, particularly SIRT2, which is implicated in aging and neurodegenerative diseases. A series of studies synthesized various chroman-4-one derivatives to evaluate their potency as SIRT2 inhibitors. The results showed that modifications to the chromone structure could enhance inhibitory activity, highlighting the importance of structural optimization in drug design .
Antimicrobial Activity
Chromone derivatives also exhibit antimicrobial properties. Research has indicated that certain analogs can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways, making these compounds valuable in developing new antimicrobial agents .
Fluorescent Probes
The unique structural features of this compound lend themselves to applications in material science, particularly as fluorescent probes. These compounds can be utilized in sensing applications due to their ability to fluoresce under specific conditions. Studies have developed chemosensor systems based on nitro-substituted chromones for detecting anions such as fluoride and cyanide, showcasing their versatility in analytical chemistry .
Data Tables
Case Study 1: Anticancer Potential
A study synthesized a series of chromone derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that specific substitutions enhanced anticancer activity, providing insights into structure-activity relationships essential for drug development.
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on BRD4 inhibitors demonstrated that certain chromone derivatives could effectively inhibit TLR3-induced inflammatory pathways in human airway epithelial cells. This study highlighted the potential of these compounds in treating respiratory diseases characterized by chronic inflammation.
Properties
CAS No. |
187585-44-0 |
|---|---|
Molecular Formula |
C15H8FNO4 |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8FNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |
InChI Key |
VYAHDXZZNWHVPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-] |
Synonyms |
4H-1-Benzopyran-4-one,2-(2-fluorophenyl)-3-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















